{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine: is a chemical compound with the following properties:
Molecular Formula: C₆H₆N₄O
Molecular Weight: 150.14 g/mol
IUPAC Name: 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of a methyl group onto the triazolo[1,5-a]pyrimidine scaffold. Specific methods include:
Alkylation: Alkylation of the parent triazolo[1,5-a]pyrimidine with a methylating agent (e.g., dimethyl sulfate or methyl iodide).
Reductive Amination: Reaction of the corresponding aldehyde or ketone with methylamine under reducing conditions.
Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions at the nitrogen atoms or the methyl group are possible.
Alkylation: Dimethyl sulfate, methyl iodide, base (e.g., sodium hydroxide).
Reductive Amination: Formaldehyde or ketone, methylamine, reducing agents (e.g., sodium borohydride).
Major Products:: The major products depend on the specific reaction conditions and the starting materials. Examples include N-methylated derivatives and reduced forms.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its unique heterocyclic structure.
Drug Discovery: Serves as a scaffold for designing novel pharmaceutical compounds.
Biological Activity: Investigated for potential bioactivity (e.g., antimicrobial, antiviral, or anticancer properties).
Target Identification: Used to identify molecular targets and pathways.
Materials Science: Employed in the development of functional materials (e.g., sensors, catalysts).
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.
Comparison with Similar Compounds
While there are related triazolo[1,5-a]pyrimidines, the unique methyl substitution pattern distinguishes 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine from its counterparts.
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Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C7H9N5/c1-5-10-7-9-3-2-6(4-8)12(7)11-5/h2-3H,4,8H2,1H3 |
InChI Key |
RBIUCQWPJCBRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
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